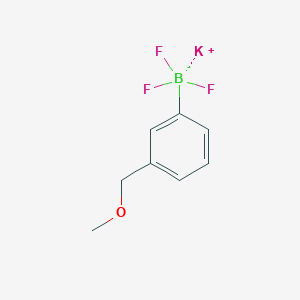

Potassium trifluoro(3-(methoxymethyl)phenyl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro-[3-(methoxymethyl)phenyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c1-13-6-7-3-2-4-8(5-7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBIXJJIKBGLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)COC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium Trifluoro 3 Methoxymethyl Phenyl Borate

Direct Boronation Routes and Subsequent Trifluoroborate Formation

Direct boronation strategies are the most common approaches to introduce the boron moiety onto the aromatic ring. These methods can be broadly categorized into two main pathways: those starting from an aryl halide and those involving direct C-H bond activation.

Halogen-Metal Exchange and Boronate Esterification Pathways

A well-established and versatile method for the synthesis of arylboronic acids and their derivatives involves the use of an organometallic intermediate derived from an aryl halide. This pathway typically begins with 1-bromo-3-(methoxymethyl)benzene (B74418) as the starting material.

The core of this methodology is the halogen-metal exchange reaction, where the bromine atom is swapped for a more electropositive metal, typically lithium or magnesium. nih.gov This is commonly achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) to form an aryllithium intermediate. Alternatively, a Grignard reagent can be prepared by reacting the aryl bromide with magnesium metal.

Once the organometallic species is formed, it is quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. This step forms a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to the corresponding (3-(methoxymethyl)phenyl)boronic acid.

To enhance stability and facilitate purification, the crude boronic acid is often converted to a more robust derivative, such as a pinacol (B44631) ester. This is achieved by reacting the boronic acid with pinacol. The resulting 3-(methoxymethyl)phenylboronic acid, pinacol ester is a stable, isolable solid.

The final step is the conversion of the boronic acid or its pinacol ester to the target potassium trifluoroborate salt. This is typically accomplished by treating the boronic acid or ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.org The reaction is generally high-yielding and results in the precipitation of the stable, solid potassium trifluoro(3-(methoxymethyl)phenyl)borate.

Table 1: Illustrative Reaction Conditions for Halogen-Metal Exchange Pathway

| Step | Reagents and Conditions | Product | Typical Yield Range |

| Halogen-Metal Exchange | 1-bromo-3-(methoxymethyl)benzene, n-BuLi, THF, -78 °C | 3-(methoxymethyl)phenyllithium | >90% (in situ) |

| Boronate Ester Formation | Triisopropyl borate, -78 °C to rt | (3-(methoxymethyl)phenyl)boronic acid | 70-85% |

| Pinacol Ester Formation | Pinacol, Toluene, reflux | 3-(methoxymethyl)phenylboronic acid, pinacol ester | 80-95% |

| Trifluoroborate Formation | KHF₂, Methanol (B129727)/Water, rt | This compound | >90% |

C-H Borylation Strategies for Precursor Synthesis

An increasingly popular and atom-economical approach to arylboronate esters is the direct C-H borylation of arenes, catalyzed by transition metals, most notably iridium. nih.gov This method avoids the need for pre-functionalized aryl halides and can directly convert a C-H bond into a C-B bond.

For the synthesis of the precursor to this compound, the starting material would be 1-(methoxymethyl)benzene. The reaction is typically carried out using a catalytic amount of an iridium complex, such as [Ir(COD)OMe]₂, and a ligand, often a bipyridine derivative. The boron source is typically bis(pinacolato)diboron (B136004) (B₂pin₂).

The regioselectivity of C-H borylation is a critical aspect. For a meta-substituted substrate like 1-(methoxymethyl)benzene, a mixture of ortho, meta, and para isomers is possible. The methoxymethyl group is not strongly directing, and the outcome is often governed by sterics, with borylation favoring the less hindered positions. Therefore, achieving high selectivity for the desired meta-product (relative to the methoxymethyl group, which would be the 3-position) can be challenging and may require careful selection of the iridium catalyst and ligands.

Once the 3-(methoxymethyl)phenylboronic acid, pinacol ester is synthesized via this route, its conversion to the potassium trifluoroborate salt follows the same procedure as described in the previous section, namely, treatment with KHF₂.

Table 2: Representative Catalytic System for C-H Borylation

| Component | Example | Role |

| Substrate | 1-(methoxymethyl)benzene | Starting material |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl group |

| Catalyst Precursor | [Ir(COD)OMe]₂ | Iridium source |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | Modifies catalyst activity and selectivity |

| Solvent | Tetrahydrofuran (B95107) (THF) or Cyclohexane | Reaction medium |

Functional Group Compatibility and Protection Strategies in Precursor Synthesis

The methoxymethyl group (CH₂OCH₃) present in the target molecule is an ether linkage. In the context of the synthetic routes described, its compatibility with the reaction conditions is generally good.

In the halogen-metal exchange pathway , the use of highly basic organolithium or Grignard reagents requires the absence of acidic protons in the molecule. The methoxymethyl group is an ether and lacks acidic protons, making it compatible with these strong bases. It is generally stable under the cryogenic conditions used for the metalation and subsequent borylation.

In C-H borylation reactions , the iridium catalysts are known for their excellent functional group tolerance. Ether linkages, such as the methoxymethyl group, are typically inert under these conditions. This high level of compatibility is a significant advantage of the C-H activation approach, as it often eliminates the need for protecting groups.

Therefore, for the synthesis of this compound, the methoxymethyl functional group does not typically require a specific protection strategy in either of the primary synthetic routes.

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Scalability

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, as well as for ensuring the scalability of the synthesis.

For the halogen-metal exchange route , key parameters to optimize include:

Temperature: Maintaining a very low temperature (e.g., -78 °C) during the formation of the aryllithium is critical to prevent side reactions.

Addition Rate: Slow, controlled addition of the organolithium reagent to the aryl bromide, and subsequently the borate ester to the aryllithium, is important for maintaining temperature control and minimizing side-product formation.

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for the stability of the organometallic intermediates.

Stoichiometry: Precise control of the stoichiometry of the organolithium reagent is necessary to ensure complete conversion without excess base that could lead to side reactions.

For the C-H borylation route , optimization focuses on the catalytic system:

Catalyst Loading: Minimizing the catalyst loading while maintaining high conversion is key for cost-effectiveness, especially on a larger scale.

Ligand Selection: The choice of ligand can significantly influence the regioselectivity and efficiency of the borylation. A screening of different ligands may be necessary to optimize the yield of the desired meta-isomer.

Reaction Time and Temperature: These parameters need to be balanced to ensure complete reaction without decomposition of the catalyst or product.

In the final trifluoroborate formation step , optimization involves:

Solvent System: A mixture of methanol and water is commonly used to ensure the solubility of both the boronic acid/ester and the KHF₂.

Stoichiometry of KHF₂: An excess of KHF₂ is typically used to drive the reaction to completion.

Purification: The product often precipitates from the reaction mixture and can be purified by simple filtration and washing. Recrystallization can be employed for higher purity if needed.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact.

Atom Economy: The C-H borylation route offers a higher atom economy compared to the halogen-metal exchange pathway. It avoids the use of a halogenated starting material and the formation of stoichiometric amounts of metal halide byproducts.

Solvent Selection: While ethereal solvents are often necessary for the organometallic route, exploring greener solvent alternatives where possible is beneficial. For the borylation and trifluoroborate formation steps, the use of more environmentally benign solvents can be considered.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations can reduce energy consumption.

Catalysis: The use of catalytic methods, such as the iridium-catalyzed C-H borylation, is a cornerstone of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reactions.

Waste Reduction: The direct C-H borylation approach generates less waste compared to the multi-step halogen-metal exchange pathway.

Comparative Analysis of Different Synthetic Strategies and Their Practical Implications

Both the halogen-metal exchange and C-H borylation routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Table 3: Comparison of Synthetic Strategies

| Feature | Halogen-Metal Exchange Pathway | C-H Borylation Pathway |

| Starting Material | 1-bromo-3-(methoxymethyl)benzene | 1-(methoxymethyl)benzene |

| Number of Steps | Typically 2-3 steps to the trifluoroborate | Typically 2 steps to the trifluoroborate |

| Regioselectivity | High (defined by the position of the halogen) | Can be challenging to control, may produce mixtures of isomers |

| Functional Group Tolerance | Good for many groups, but intolerant of acidic protons | Excellent, tolerates a wide range of functional groups |

| Reaction Conditions | Requires cryogenic temperatures and strictly anhydrous conditions | Milder conditions, but may require elevated temperatures |

| Reagents | Stoichiometric use of highly reactive organometallic reagents | Catalytic amount of a precious metal (Iridium) |

| Atom Economy | Lower | Higher |

| Scalability | Well-established and scalable, but requires careful control of reactive intermediates | Potentially scalable, but catalyst cost and availability can be a factor |

Practical Implications:

The halogen-metal exchange route is often preferred when the corresponding aryl halide is readily available and high regioselectivity is paramount. The methodology is robust and well-understood, making it a reliable choice for many applications. However, the need for cryogenic temperatures and the use of pyrophoric organolithium reagents can be drawbacks, particularly on a large scale.

The C-H borylation route is highly attractive from a green chemistry and efficiency perspective. It allows for the use of simpler, non-halogenated starting materials and is more atom-economical. The primary challenge lies in controlling the regioselectivity, especially for substrates with weakly directing groups. For large-scale industrial synthesis, the cost of the iridium catalyst could also be a consideration.

Mechanistic Investigations into the Reactivity of Potassium Trifluoro 3 Methoxymethyl Phenyl Borate

Pathways of Transmetalation in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and potassium aryltrifluoroborates have emerged as stable and effective coupling partners. The critical step in the catalytic cycle is the transmetalation of the aryl group from the boron atom to the palladium center. For Potassium trifluoro(3-(methoxymethyl)phenyl)borate, this process involves the transfer of the 3-(methoxymethyl)phenyl group.

It is widely accepted that for the transmetalation to occur, the tetracoordinate boron center of the trifluoroborate salt must be activated. One common pathway involves the in-situ hydrolysis of the aryltrifluoroborate to the corresponding boronic acid, which is a more active species in the transmetalation step. This hydrolysis can be influenced by the reaction conditions, including the presence of water and a base.

Role of Counterions and Ligands in Transmetalation Kinetics and Thermodynamics

The nature of the counterion and the ligands coordinated to the palladium center play a pivotal role in the efficiency of the transmetalation step. While specific studies on this compound are limited, general principles for potassium aryltrifluoroborates can be extrapolated.

The potassium counterion, in conjunction with the base, can influence the solubility and reactivity of the borate (B1201080) salt. Some studies suggest that the choice of base and cation can affect the formation of the active boronate species. For instance, the use of cesium carbonate as a base is often beneficial in Suzuki-Miyaura couplings of potassium organotrifluoroborates. nih.gov

Ligands on the palladium catalyst are critical in modulating its electronic and steric properties, thereby impacting the kinetics and thermodynamics of transmetalation. Bulky and electron-rich phosphine (B1218219) ligands, such as Buchwald-type ligands, are often employed to enhance the reactivity of the palladium center. These ligands can facilitate the oxidative addition step and promote the formation of a coordinatively unsaturated palladium species that is more susceptible to transmetalation. The specific choice of ligand can also influence the regioselectivity of the coupling reaction, particularly for substrates with multiple reactive sites. nih.gov

A study on the cross-coupling of potassium allyltrifluoroborates revealed that the formation of a highly electrophilic cationic palladium complex, [Pd(Ar)(L)]+, precedes the transmetalation. This suggests that the ligand (L) directly participates in creating a more reactive palladium center, thereby accelerating the transfer of the organic group from the boron. researchgate.net

| Factor | Influence on Transmetalation | Relevant Findings for Aryltrifluoroborates |

| Counterion (K+) | Affects solubility and formation of the active boronate species. | The choice of base and cation can impact the efficiency of the Suzuki-Miyaura coupling. |

| Ligands | Modulate the electronic and steric environment of the palladium center. | Bulky, electron-rich phosphine ligands can enhance reactivity and influence regioselectivity. |

| Base | Facilitates the formation of the active boronate species from the trifluoroborate salt. | Cesium carbonate is often an effective base for these reactions. nih.gov |

Computational Elucidation of Transition States and Energy Barriers

These studies typically investigate the energy profiles of different proposed pathways for transmetalation, including those involving the direct reaction of the trifluoroborate anion, the corresponding boronic acid, or a boronate species formed in situ. The calculations help in identifying the most likely transition state structures and determining the associated energy barriers.

Non-Cross-Coupling Reactivity Profiles and Reaction Mechanisms

Beyond their well-established role in palladium-catalyzed cross-coupling, organotrifluoroborates can participate in a variety of other chemical transformations. The reactivity of this compound in non-cross-coupling contexts is governed by the inherent properties of the trifluoroborate moiety and the appended aryl group.

Electrophilic and Nucleophilic Reactivity at the Boron Center

The boron atom in an aryltrifluoroborate is part of a tetracoordinate, anionic [R-BF3]- species. This configuration renders the boron center less electrophilic compared to the tricoordinate boron of a boronic acid. However, under certain conditions, the B-F bonds can be cleaved, and the boron can act as an electrophile.

Transformations Involving the 3-(methoxymethyl)phenyl Moiety

The 3-(methoxymethyl)phenyl group of the title compound can also undergo chemical transformations. The methoxymethyl group is a relatively stable ether linkage. However, under harsh acidic or basic conditions, cleavage of the ether bond could potentially occur.

More interestingly, the aryl ring itself can participate in reactions such as electrophilic aromatic substitution. The trifluoroborate group (-BF3K) is known to be an activating group and directs electrophilic substitution to the positions adjacent to the point of boron attachment. This is a consequence of the electron-donating nature of the anionic trifluoroborate moiety.

Influence of Electronic and Steric Parameters on Reaction Outcomes and Selectivity

The electronic and steric properties of the 3-(methoxymethyl)phenyl substituent in this compound can significantly influence the outcome and selectivity of its reactions.

Sterically, the 3-(methoxymethyl) group is not particularly bulky and is positioned meta to the carbon-boron bond. Therefore, it is not expected to exert a significant steric hindrance at the reaction center during transmetalation. However, in reactions involving the aromatic ring itself, such as electrophilic substitution, the directing effect of both the trifluoroborate and the methoxymethyl groups would need to be considered to predict the regioselectivity of the reaction. For instance, in a study of ortho-substituted phenylboronic acids, a methoxy (B1213986) group at the ortho position was found to influence the selectivity of the Suzuki-Miyaura reaction, suggesting a potential chelating effect with the metal center. nih.gov While the methoxymethyl group in the title compound is at the meta position, the possibility of through-space interactions or conformational effects influencing reactivity cannot be entirely ruled out without specific experimental or computational data.

A study on the Suzuki-Miyaura vinylation of sterically hindered and electron-rich aryl halides highlighted the challenges posed by such substrates, where electron-rich systems sometimes fail to undergo the desired reaction. This underscores the delicate balance of electronic and steric factors that govern the success of cross-coupling reactions.

| Parameter | Influence | Expected Effect for 3-(methoxymethyl)phenyl group |

| Electronic Effect | Modulates the nucleophilicity of the aryl group and the rate of transmetalation. | Weakly electron-donating, potentially increasing the rate of transmetalation. |

| Steric Effect | Can hinder the approach of reactants to the boron or palladium center. | Minimal steric hindrance at the reaction center due to the meta position. |

| Directing Effect | Influences the regioselectivity of reactions on the aromatic ring. | Both the trifluoroborate and methoxymethyl groups would direct incoming electrophiles. |

In Situ Spectroscopic Probes for Reaction Intermediate Identification and Pathway Delineation

The elucidation of reaction mechanisms for complex organometallic transformations, such as those involving this compound, relies heavily on the ability to observe and characterize transient intermediates. In situ spectroscopic techniques are indispensable tools for this purpose, providing real-time snapshots of the reacting system without the need for isolation of often unstable species. This section details the application of such probes in identifying key intermediates and delineating the reaction pathways for the Suzuki-Miyaura cross-coupling reaction involving aryltrifluoroborates, with a focus on analogies relevant to this compound.

A critical initial step in the Suzuki-Miyaura coupling of potassium aryltrifluoroborates is their hydrolysis to the corresponding boronic acids, which are the active species in the catalytic cycle. The dynamics of this hydrolysis can be effectively monitored in real-time using a combination of electrospray ionization mass spectrometry (ESI-MS) and pH analysis. Studies on analogues such as potassium p-methoxyphenyltrifluoroborate have revealed a dynamic series of equilibria involving various borate species. uvic.ca

By monitoring the relative intensities of different ions over time, a detailed picture of the hydrolysis process emerges. The initial trifluoroborate anion gives way to a series of hydroxylated and fluorinated borate species.

Table 1: Observed Intermediates during the Hydrolysis of an Analogous Aryltrifluoroborate (Potassium p-methoxyphenyltrifluoroborate) by ESI-MS

| Observed Ion | Formula | Significance |

| [ArBF₃]⁻ | C₇H₇BF₃O⁻ | Starting Material |

| [ArBF₂(OH)]⁻ | C₇H₈BF₂O₂⁻ | Initial Hydrolysis Product |

| [ArBF(OH)₂]⁻ | C₇H₉BFO₃⁻ | Intermediate Hydrolysis Product |

| [ArB(OH)₃]⁻ | C₇H₁₀BO₄⁻ | Fully Hydrolyzed Species (Boronate) |

Data extrapolated from studies on analogous aryltrifluoroborates. uvic.ca

The rate of hydrolysis and the distribution of these intermediates are sensitive to reaction conditions such as the nature of the aryl group, the reaction vessel geometry, and the stirring rate, highlighting the complexity of this initial activation step. uvic.ca

Following hydrolysis, the crucial transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The intermediates in this process are often highly elusive. However, the use of low-temperature, rapid injection NMR (RI-NMR) spectroscopy has enabled the direct observation and characterization of key arylpalladium(II)boronate complexes. nih.gov While not performed on this compound itself, studies on similar systems provide invaluable insight into the likely intermediates.

¹⁹F NMR spectroscopy is particularly powerful for monitoring reactions of trifluoroborates and their subsequent intermediates, as the fluorine chemical shifts are highly sensitive to the coordination environment of the boron atom. nih.gov

Table 2: Representative ¹⁹F NMR Spectroscopic Data for Key Intermediates in an Analogous Suzuki-Miyaura Reaction

| Intermediate Species | Description | Typical ¹⁹F NMR Chemical Shift Range (ppm) |

| Arylpalladium Complex | Oxidative addition product | Not applicable (no fluorine) |

| Arylpalladium(II)boronate Complex | Key transmetalation intermediate | Signal shift and broadening observed upon coordination |

| Cross-Coupling Product | Final organic product | Not applicable (no fluorine) |

This table is illustrative and based on kinetic analysis of analogous systems by ¹⁹F NMR spectroscopy. nih.gov

Kinetic analysis of the decay of the arylpalladium complex and the formation of the cross-coupled product, as monitored by ¹⁹F NMR, can establish that transmetalation is the rate-determining step under certain conditions. nih.gov These studies have identified two distinct mechanistic pathways for transmetalation: one involving a tri-coordinate boronic acid complex and another proceeding through a tetra-coordinate boronate complex. The dominant pathway can be influenced by factors such as the concentration of the phosphine ligand on the palladium catalyst. nih.gov

Applications of Potassium Trifluoro 3 Methoxymethyl Phenyl Borate in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling with Diverse Electrophilic Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and potassium trifluoro(3-(methoxymethyl)phenyl)borate serves as an excellent nucleophilic partner. upenn.edunih.gov The tetracoordinate nature of the boron atom confers enhanced stability, yet under palladium catalysis, it efficiently participates in the transmetalation step of the catalytic cycle to form crucial biaryl linkages. upenn.edu

This compound demonstrates broad utility in palladium-catalyzed cross-coupling reactions with a wide array of electrophilic partners, including electron-rich, electron-neutral, and electron-deficient aryl and heteroaryl halides. nih.govnih.gov Research on closely related alkoxymethyltrifluoroborates shows successful coupling with various aryl chlorides, which are often challenging substrates in cross-coupling reactions. nih.gov The reaction conditions are typically mild, involving a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base in an aqueous solvent system. nih.govnih.gov This methodology tolerates a diverse range of functional groups on the electrophilic partner, such as ketones, esters, and nitriles, making it a robust tool for late-stage functionalization in synthesis. nih.gov

Table 1: Representative Suzuki-Miyaura Couplings with Aryl and Heteroaryl Halides Data inferred from studies on analogous potassium aryl- and alkoxymethyltrifluoroborates.

| Electrophile | Catalyst/Ligand | Base | Solvent | Product | Yield | Citation |

| 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 4-cyano-3'-(methoxymethyl)biphenyl | Good | nih.gov |

| 3-Bromopyridine | PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | 3-(3-(methoxymethyl)phenyl)pyridine | Moderate-Good | organic-chemistry.org |

| 1-Bromo-4-nitrobenzene | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 3'-(methoxymethyl)-4-nitrobiphenyl | Good | nih.gov |

| 4'-Bromoacetophenone | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 1-(3'-(methoxymethyl)-[1,1'-biphenyl]-4-yl)ethanone | 79% | nih.gov |

| 2-Chloropyrimidine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 2-(3-(methoxymethyl)phenyl)pyrimidine | Moderate-Good | nih.gov |

The utility of this compound extends to transformations where precise control of molecular geometry is paramount.

Stereospecificity: In couplings involving chiral electrophiles, the Suzuki-Miyaura reaction often proceeds with high fidelity. Studies on related chiral organotrifluoroborates have demonstrated that the coupling occurs with complete retention of stereochemistry at the reacting center. nih.gov This characteristic is crucial for synthesizing enantiomerically pure complex molecules and pharmaceutical intermediates, as the pre-existing stereochemistry of a coupling partner can be reliably transferred to the product. nih.govnih.gov

Regioselectivity: The substitution pattern of the borate (B1201080) reagent inherently directs the regiochemical outcome of the coupling. For this compound, the C-B bond is at the meta-position, ensuring that the new aryl-aryl bond is formed exclusively at that position, leading to 1,3-disubstituted biaryl products. This predictable regioselectivity is essential when building complex molecular architectures where specific isomer formation is required. In reactions with substrates containing multiple potential reaction sites, such as polyhalogenated arenes, the choice of catalyst and reaction conditions can further influence which site reacts, offering another layer of synthetic control. nih.gov

One-Pot and Multicomponent Reactions Incorporating the Compound

The stability and compatibility of potassium organotrifluoroborates make them ideal candidates for one-pot and multicomponent reaction sequences, which enhance synthetic efficiency by reducing the number of intermediate purification steps. nih.gov Research has shown that organotrifluoroborates can participate in tandem reactions where an initial Suzuki-Miyaura coupling is followed by a subsequent transformation in the same vessel. ub.edu For instance, a plausible one-pot sequence could involve the Suzuki-Miyaura coupling of this compound with a functionalized aryl halide, followed by an in-situ modification of either the coupling partner's functional group or the methoxymethyl group on the borate's phenyl ring. nih.govresearchgate.net Furthermore, organotrifluoroborates have been successfully employed in three-component reactions, where the borate, an electrophile, and a third component are combined to construct complex molecules in a single step. researchgate.netresearchgate.net

Functionalization Strategies Leveraging the Methoxymethyl Group for Further Derivatization

A key feature of this compound is the synthetic potential of the methoxymethyl group. This group is chemically robust and stable under the typically basic conditions of the Suzuki-Miyaura reaction. adichemistry.com However, after the desired biaryl scaffold has been constructed, the methoxymethyl ether can be selectively cleaved to unveil a more versatile functional group.

This deprotection transforms the methoxymethyl group into a hydroxymethyl group (-CH₂OH). nih.goveurekaselect.com This transformation is commonly achieved under acidic conditions or by using specific reagents like boron tribromide (BBr₃). adichemistry.comnih.gov The resulting benzylic alcohol is a valuable synthetic handle that opens numerous pathways for further molecular elaboration:

Oxidation: The primary alcohol can be oxidized to an aldehyde (-CHO) or further to a carboxylic acid (-COOH).

Esterification/Etherification: The alcohol can react with acyl chlorides or alkyl halides to form esters or other ethers.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), allowing for subsequent nucleophilic substitution reactions to introduce a wide variety of other functionalities.

This strategy effectively allows this compound to serve as a stable synthon for a (3-hydroxymethyl)phenyl group, greatly expanding its synthetic utility.

Synthesis of Complex Molecular Architectures, Scaffolds, and Pharmaceutical Precursors

The biaryl and heteroaryl-aryl motifs constructed using this compound are core structural units in numerous complex molecules, including natural products, advanced materials, and pharmaceuticals. upenn.edu The Suzuki-Miyaura reaction is a key bond-forming strategy in drug discovery and development, valued for its reliability and functional group tolerance. upenn.edu

By coupling this borate with various heterocyclic halides, chemists can access a wide range of phenyl-pyridine, phenyl-pyrimidine, and phenyl-pyrrole scaffolds, which are prevalent in medicinal chemistry. organic-chemistry.orgnih.gov The ability to introduce the (3-(methoxymethyl)phenyl) moiety, and subsequently convert it to other functional groups, allows for the systematic exploration of a molecule's structure-activity relationship (SAR). For example, the formal synthesis of the anti-inflammatory drug Apremilast has been demonstrated using a tandem reaction sequence initiated by a Suzuki-Miyaura coupling, highlighting the power of this methodology in creating pharmaceutical precursors. ub.edu

Development of Novel Synthetic Sequences and Methodologies Expanding its Utility

The unique properties of potassium organotrifluoroborates, including this compound, have spurred the development of new synthetic methods. Their stability has enabled the creation of novel, functionalized borate reagents that would be inaccessible using traditional organoboron chemistry. nih.govorganic-chemistry.org For instance, methods have been developed to prepare organotrifluoroborates containing azides, which can then undergo "click chemistry" or be used in one-pot coupling and cycloaddition sequences. nih.govnih.gov

The use of these robust reagents has also facilitated the optimization of reaction conditions, leading to milder, more efficient, and more environmentally friendly protocols. researchgate.net The development of catalytic systems with improved activity and selectivity continues to broaden the scope of substrates that can be effectively coupled. nih.gov The ability to design multi-step, one-pot sequences and stereospecific transformations showcases how the reliability of reagents like this compound is pushing the boundaries of synthetic efficiency and molecular complexity. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of Potassium Trifluoro 3 Methoxymethyl Phenyl Borate

Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the electronic structure of molecules. For an organoboron compound like Potassium trifluoro(3-(methoxymethyl)phenyl)borate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), can elucidate ground state properties. These calculations provide optimized molecular geometry, vibrational frequencies, and electronic properties that are crucial for predicting reactivity.

Key properties that can be calculated include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For the trifluoro(3-(methoxymethyl)phenyl)borate anion, calculations would focus on the tetrahedral geometry around the sp³-hybridized boron atom and the orientation of the methoxymethylphenyl group relative to the BF₃ moiety.

Table 1: Predicted Ground State Properties from DFT Calculations for the trifluoro(3-(methoxymethyl)phenyl)borate Anion Note: These are representative values based on calculations for similar aryltrifluoroborate anions.

| Property | Predicted Value | Significance |

| B-C Bond Length | ~1.60 Å | Indicates a single bond between boron and the phenyl ring. |

| B-F Bond Length (avg) | ~1.41 Å | Typical for a tetra-coordinated boron-fluorine bond. |

| C-B-F Bond Angle (avg) | ~109.5° | Confirms the tetrahedral geometry around the boron atom. |

| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -0.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.0 eV | Suggests high kinetic stability, consistent with the known bench-top stability of potassium organotrifluoroborates. |

Molecular Dynamics Simulations of Reactivity in Solution Phase and Catalytic Environments

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational changes, and interactions with their environment. For this compound, MD simulations can model its behavior in various solvents and in the presence of a catalyst, which is critical for understanding its role in reactions like the Suzuki-Miyaura coupling.

In a solution phase (e.g., a mixture of THF and water), MD simulations can track the interactions between the trifluoroborate anion, the potassium cation, and solvent molecules. e3s-conferences.orge3s-conferences.org These simulations can reveal details about the solvation shell around the ions and how the solvent mediates their interaction. researchgate.net A key aspect for organotrifluoroborates is their hydrolysis, where fluoride (B91410) ions are sequentially replaced by hydroxyl groups. MD simulations can help visualize this dynamic process and the resulting equilibrium between various species in solution. chemrxiv.orguvic.ca

When modeling a catalytic environment, the simulation would also include the metal catalyst (e.g., a palladium complex). MD simulations can explore how the trifluoroborate anion approaches the catalytic center, the conformational changes required for binding, and the subsequent steps of the catalytic cycle. This provides a dynamic picture that complements the static energy calculations from DFT.

Table 2: Species Potentially Observed in MD Simulations of Aryltrifluoroborate Hydrolysis Based on experimental and theoretical studies of analogous compounds. uvic.ca

| Species | Formula | Role in Reaction Equilibrium |

| Trifluoroborate Anion | [ArBF₃]⁻ | The initial, stable form of the reagent. |

| Dihydroxyfluoroborate Anion | [ArBF(OH)₂]⁻ | Intermediate hydrolyzed species. |

| Trihydroxyborate Anion | [ArB(OH)₃]⁻ | The boronic acid anion, often the active species in cross-coupling. |

| Boronic Acid | ArB(OH)₂ | The neutral boronic acid, formed upon protonation. |

| Dehydrated/Aggregate Species | e.g., [Ar₂(B₂O)(OH)₄]⁻ | Complex boroxinate-type species that can form in solution. |

Quantitative Structure-Reactivity Relationships (QSAR) and Predictive Modeling for Analogue Design

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov For a class of compounds like substituted phenyltrifluoroborates, a QSAR model could be developed to predict their efficiency in a specific chemical transformation, such as the yield in a Suzuki-Miyaura cross-coupling reaction.

To build a QSAR model, a "training set" of molecules with known reactivities is required. For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors can encode steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic properties. For this compound and its analogues, descriptors could include Hammett parameters for the substituents, calculated HOMO/LUMO energies, and solvent-accessible surface area.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed reactivity. mdpi.complos.org This model can then be used to predict the reactivity of new, untested analogues in silico. This predictive capability is highly valuable for designing new reagents, as it allows chemists to prioritize the synthesis of compounds that are most likely to have desired properties, saving time and resources.

Table 3: Hypothetical QSAR Descriptors for a Series of Substituted Phenyltrifluoroborates

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of the substituent. |

| Electronic | Calculated Dipole Moment | Overall polarity of the molecule. |

| Steric | Molar Volume (MV) | The size of the molecule/substituent. |

| Topological | Wiener Index | Describes molecular branching. |

| Quantum Chemical | LUMO Energy | Relates to electrophilicity and ease of transmetalation. |

Electronic Structure Analysis and Bonding Characteristics of the Organoboron Moiety

The reactivity and stability of this compound are fundamentally governed by the electronic structure and bonding within its anion. The central boron atom is sp³-hybridized, forming a tetrahedral structure with four covalent bonds: one to a carbon atom of the phenyl ring and three to fluorine atoms.

The carbon-boron (C-B) bond is a key feature. Due to the difference in electronegativity between carbon (2.55) and boron (2.04), this bond has low polarity and is primarily covalent in nature. The boron atom in the tetra-coordinate trifluoroborate anion formally carries a negative charge, which makes the attached organic group nucleophilic and capable of being transferred to an electrophilic metal center in catalytic reactions.

Table 4: Representative Electronic and Bonding Properties of the Aryl-BF₃⁻ Moiety Note: Values are illustrative and based on general principles of organoboron chemistry.

| Parameter | Typical Value/Description | Chemical Significance |

| Boron Atom Hybridization | sp³ | Results in a stable tetrahedral geometry. |

| Formal Charge on Boron | -1 (in the anion) | Enhances the nucleophilicity of the attached aryl group. |

| Mulliken Partial Charge on B | ~ +0.8 to +1.2 | Indicates significant charge withdrawal by the fluorine atoms. |

| Mulliken Partial Charge on F | ~ -0.6 to -0.8 | Reflects the high electronegativity of fluorine. |

| C-B Bond Character | Primarily covalent, low polarity | A stable linkage that is cleaved during transmetalation. |

| B-F Bond Character | Polar covalent | Contributes to the high stability and low reactivity of the B-F bonds themselves. |

In Silico Design of Novel Boronate Reagents Based on Structural and Reactivity Insights

The knowledge gained from DFT, MD, and QSAR studies can be synergistically applied to the in silico design of novel boronate reagents with improved characteristics. For instance, one might aim to design an analogue of this compound that exhibits faster reaction kinetics in cross-coupling reactions or has improved solubility in specific "green" solvents.

The design process would involve a computational workflow:

Virtual Library Generation: A library of candidate molecules is created by systematically modifying the substituent on the phenyl ring. Various functional groups with different electronic and steric properties would be included.

High-Throughput Screening: Key reactivity descriptors (e.g., activation energy for a model reaction, HOMO/LUMO gap, redox potential) are calculated for every molecule in the library using rapid, lower-level DFT methods.

Filtering and Prioritization: The library is filtered based on the calculated properties. For example, candidates with a predicted activation energy below a certain threshold are selected.

Refined Analysis: The most promising candidates are subjected to more accurate, higher-level DFT calculations and potentially MD simulations to validate their properties and assess their dynamic behavior in solution.

Synthesis Recommendation: The final, most promising candidates are proposed for laboratory synthesis and experimental validation.

This in silico approach accelerates the discovery of new reagents by focusing experimental efforts on compounds with the highest probability of success, embodying a modern, rational approach to chemical design.

Table 5: Workflow for In Silico Design of Novel Aryltrifluoroborate Reagents

| Step | Computational Method | Objective |

| 1. Define Target Property | N/A | e.g., Lower activation energy for transmetalation. |

| 2. Create Virtual Library | Combinatorial Chemistry Software | Generate a diverse set of candidate structures. |

| 3. Descriptor Calculation | Semi-empirical or DFT (low-level) | Rapidly compute properties for all candidates. |

| 4. QSAR Model Application | Statistical Software | Predict the target property for the entire library. |

| 5. Candidate Selection | Data Filtering | Identify top candidates based on predicted performance. |

| 6. In-depth Validation | DFT (high-level), MD Simulations | Accurately verify the properties of the selected few. |

Catalytic Systems Employing or Facilitating the Reactivity of Potassium Trifluoro 3 Methoxymethyl Phenyl Borate

Palladium-Based Catalysis: Ligand Design, Catalyst Optimization, and Turnover Frequency Studies

Detailed studies on ligand design, catalyst optimization, and turnover frequency specifically for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions involving Potassium trifluoro(3-(methoxymethyl)phenyl)borate are not present in the available literature. General methodologies for potassium aryltrifluoroborates suggest that phosphine-based ligands and palladium(II) precursors are effective, but specific data for this substrate is absent.

Nickel and Other Transition Metal Catalysis in Cross-Coupling and Functionalization Reactions

While nickel catalysis is a prominent method for cross-coupling reactions with aryltrifluoroborates, specific examples and optimized conditions for the use of this compound have not been reported. Similarly, its application in reactions catalyzed by other transition metals like copper, iron, or rhodium remains undocumented.

Metal-Free Catalysis for Specific Transformations Involving the Boronate

The participation of this compound in metal-free catalytic transformations is an area that appears to be unexplored in the current body of scientific literature.

Photoredox Catalysis and Photoinduced Reactivity Enhancement

Although photoredox catalysis has emerged as a powerful tool for the functionalization of organotrifluoroborates, there are no specific reports on the photoinduced reactivity of this compound.

Heterogeneous Catalysis and Immobilized Systems for Reagent Recovery and Reusability

The development of heterogeneous catalytic systems or the immobilization of catalysts for reactions involving this compound, aimed at improving catalyst recovery and reusability, has not been described in published research.

Advanced Analytical Techniques for Probing Reactivity and Structure Function Relationships

High-Resolution NMR Spectroscopy for Mechanistic Studies (e.g., in situ NMR, EXSY, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the solution-state structure and dynamics of molecules. For organoboron reagents such as Potassium trifluoro(3-(methoxymethyl)phenyl)borate, specialized NMR techniques offer deep mechanistic insights.

In situ NMR Monitoring: Techniques like ¹⁹F and ¹¹B NMR are particularly powerful for monitoring reactions involving aryltrifluoroborates. ¹⁹F NMR allows for direct observation of the -BF₃⁻ moiety, providing real-time data on the consumption of the starting material and the formation of fluoride-containing byproducts. researchgate.net Low-temperature rapid injection NMR has been crucial in observing and characterizing previously elusive pre-transmetalation intermediates in Suzuki-Miyaura reactions, providing direct evidence for species containing Palladium-Oxygen-Boron (Pd-O-B) linkages. illinois.edunih.govillinois.edunih.gov These experiments involve mixing reactants at low temperatures to slow down the reaction and allow for the detection of short-lived species.

2D NMR Techniques (EXSY and NOESY):

Exchange Spectroscopy (EXSY): This technique is used to detect chemical exchange processes. huji.ac.il In the context of a catalytic cycle, EXSY can identify the exchange of ligands on a metal center or the interconversion of different intermediate species. A quantitative EXSY analysis can be used to calculate the rates of these exchange processes. huji.ac.ilnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of atoms within a molecule. huji.ac.il It is particularly useful for determining the geometry of catalyst-substrate complexes and reaction intermediates. By observing through-space correlations, researchers can deduce the conformation of molecules in solution. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the nuclei, allowing for quantitative distance measurements. huji.ac.ilgla.ac.uk

Mass Spectrometry (MS) for Intermediates and Reaction Pathway Delineation (e.g., ESI-MS, DART-MS)

Mass spectrometry is a vital analytical technique for identifying reaction components and elucidating complex reaction pathways by providing precise mass-to-charge ratio information.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the transfer of intact, often charged, species from solution to the gas phase. This makes it exceptionally well-suited for identifying key intermediates in catalytic cycles, such as the Suzuki-Miyaura reaction. researchgate.net Researchers have successfully used ESI-MS to detect boronate species and palladium complexes that represent crucial steps in the transmetalation process. researchgate.netmdpi.comresearchgate.net The ability to observe these species directly from the reaction mixture provides strong evidence for proposed mechanistic pathways.

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that enables the rapid analysis of samples in their native state with minimal to no sample preparation. wikipedia.orgnih.gov It works by exposing the sample to a heated stream of excited gas (like helium or nitrogen), which desorbs and ionizes analytes from the surface. wikipedia.orgbruker.com This technique is highly effective for real-time reaction monitoring. nih.govresearchgate.net By simply presenting a sample from the reaction mixture to the DART source, one can obtain nearly instantaneous mass spectra of reactants, intermediates, and products, allowing for rapid assessment of reaction progress. nih.govresearchgate.net

| Technique | Ionization Method | Key Application in Studying Organoborates | Sample Preparation |

| ESI-MS | Soft ionization from solution | Detection of charged intermediates (e.g., boronate and palladium complexes) in catalytic cycles. researchgate.net | Dilution in a suitable solvent. |

| DART-MS | Ambient ionization via excited gas | Real-time monitoring of reactants and products directly from the reaction mixture. nih.govnih.gov | Minimal to none. wikipedia.org |

X-ray Crystallography of Key Reaction Intermediates or Related Catalytic Species

While NMR and MS provide data on species in solution, X-ray crystallography offers unambiguous, high-resolution structural information of molecules in the solid state. Obtaining single crystals of reaction intermediates can provide definitive proof of their structure and bonding arrangement.

In the study of cross-coupling reactions involving organoborates, X-ray crystallography has been instrumental in characterizing precatalysts and key catalytic intermediates, such as oxidative addition complexes. nih.gov These complexes, with the general formula L–Pd(Ar)X (where L is a ligand, Ar is an aryl group, and X is a halide), are formed early in the catalytic cycle and are often stable enough to be isolated and crystallized. nih.gov The resulting crystal structures reveal precise bond lengths, bond angles, and coordination geometries around the palladium center, offering invaluable insights into the steric and electronic properties that influence the subsequent steps of the reaction, like transmetalation and reductive elimination. rsc.orgweizmann.ac.il

Advanced Chromatographic Techniques for Reaction Monitoring, Product Analysis, and Purity Assessment

Chromatographic methods are essential for separating complex mixtures, quantifying components, and assessing the purity of final products.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to monitor the progress of reactions involving aryltrifluoroborates. By taking aliquots from the reaction mixture over time, one can quantify the consumption of the starting material and the formation of the desired biaryl product. aifa.gov.it Coupling HPLC with mass spectrometry (HPLC-MS) provides an even more powerful tool, allowing for the simultaneous separation and identification of reactants, products, intermediates, and byproducts. chromatographyonline.com

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an effective technique for product analysis and purity assessment. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification of the components of a reaction mixture. mdpi.comresearchgate.net This is particularly useful for quantifying the yield of the desired product and identifying any volatile impurities. aifa.gov.it

These chromatographic techniques are fundamental in both academic research for mechanistic studies and in industrial settings for process optimization and quality control.

Spectroscopic Characterization of Catalyst-Substrate Interactions

Understanding the interaction between the catalyst and the substrate, such as this compound, is key to deciphering the reaction mechanism. Various spectroscopic techniques can probe these interactions.

UV-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor changes in the electronic environment of the palladium catalyst upon interaction with substrates or ligands. For instance, cryo stopped-flow UV-vis spectroscopy has been employed to monitor the rapid oxidative addition step at a Palladium(I) center, providing kinetic data and insights into the formation of organometallic Palladium(III) complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, NMR is highly sensitive to the chemical environment. Changes in the chemical shifts of the substrate's or ligand's nuclei upon coordination to the palladium center can confirm the formation of a catalyst-substrate complex. Studies on halide exchange at palladium(II) pincer complexes using ¹H NMR, for example, reveal how different anions interact with the metal center, which is a critical aspect of the catalytic cycle. researchgate.net

Emerging Trends and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Table 1: AI and Machine Learning Approaches for Chemical Reaction Prediction

| Model Type | Description | Application for Aryltrifluoroborates |

|---|---|---|

| Sequence-to-sequence (e.g., Transformers) | Treats a chemical reaction as a language translation problem, converting reactants into products. | Predicting the products of cross-coupling reactions with Potassium trifluoro(3-(methoxymethyl)phenyl)borate. chemcopilot.com |

| Graph Neural Networks (GNNs) | Represents molecules as graphs (atoms as nodes, bonds as edges) to learn structural features. | Modeling the reactivity of the C-B bond and predicting selectivity based on the compound's topology. chemcopilot.com |

| Reinforcement Learning (RL) | Simulates synthetic routes and optimizes them based on feedback criteria like yield or cost. | Designing multi-step syntheses that efficiently incorporate the methoxymethylphenyl moiety. chemcopilot.com |

Flow Chemistry Applications for Scalable Synthesis and Continuous Processing of the Compound

Flow chemistry, or continuous-flow synthesis, is rapidly emerging as a superior alternative to traditional batch processing for the manufacture of fine chemicals and pharmaceuticals. neuroquantology.comwiley-vch.de This technology offers significant advantages in terms of safety, efficiency, scalability, and control over reaction parameters. nih.govresearchgate.net The application of flow chemistry to the synthesis and subsequent reactions of this compound holds immense potential for making its use more practical on an industrial scale.

The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control and the safe execution of highly exothermic reactions. wiley-vch.de This is particularly advantageous for the synthesis of organoboron compounds, which can involve reactive intermediates. Furthermore, flow systems allow for the seamless integration of multiple reaction and purification steps, leading to a more streamlined and automated process. neuroquantology.com

Future research will focus on developing dedicated continuous-flow protocols for the synthesis of this compound itself, likely starting from the corresponding aryl halide. Subsequent in-line transformations, such as Suzuki-Miyaura couplings, could be performed without isolating the intermediate trifluoroborate salt, significantly improving process efficiency. This approach would not only enhance scalability but also minimize waste and potential exposure to hazardous reagents. researchgate.netacs.org

Development of Sustainable and Eco-Friendly Synthetic Routes for Organotrifluoroborates

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and utilizing renewable resources. chemistryjournals.net The synthesis of organotrifluoroborates, including this compound, is an active area for the application of these principles.

Traditionally, the synthesis of boron reagents can involve harsh reagents and solvents. A key method for preparing potassium organotrifluoroborates involves the reaction of organoboronic acids with potassium hydrogen difluoride (KHF₂), which is an effective but corrosive reagent. orgsyn.orgresearchgate.net Research is now directed towards developing milder and more sustainable alternatives. This includes exploring one-pot syntheses that combine arene borylation directly with trifluoroborate formation, avoiding the isolation of intermediate boronic acids or esters. acs.org

Future directions in this area will emphasize:

Catalytic Borylation: Utilizing highly efficient catalysts, such as those based on iridium or palladium, to directly borylate the C-H bonds of arenes, followed by conversion to the trifluoroborate. acs.org

Benign Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol, or bio-derived solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

The development of such eco-friendly routes will be crucial for the large-scale adoption of this compound in industrial applications.

Exploration of New Catalytic Paradigms for Enhanced Efficiency and Selectivity with Aryltrifluoroborates

While palladium-catalyzed cross-coupling reactions are the cornerstone of aryltrifluoroborate chemistry, the field is continuously evolving with the discovery of new catalytic systems that offer improved efficiency, broader substrate scope, and novel reactivity. stanford.eduresearchgate.net These advancements are directly applicable to reactions involving this compound, expanding its synthetic potential.

Recent trends in catalysis for organoboron compounds include:

Photoredox Catalysis: Using visible light to drive reactions under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.net This opens up new avenues for the radical functionalization of aryltrifluoroborates.

Non-Precious Metal Catalysis: Developing catalysts based on earth-abundant metals like nickel, copper, and iron as more sustainable and economical alternatives to palladium.

Advanced Ligand Design: Synthesizing new ligands that can fine-tune the properties of the metal catalyst to achieve higher activity and selectivity, particularly for challenging substrates.

Future research will likely uncover catalytic systems that enable entirely new transformations of the carbon-boron bond in aryltrifluoroborates. nih.gov For this compound, this could mean direct C-N, C-O, or C-S bond-forming reactions that proceed with unprecedented efficiency and selectivity, further cementing its role as a versatile synthetic building block. nih.gov

Expanding the Scope of Functionalized Arylboron Reagents in Materials Science and Beyond

Functionalized arylboron reagents are not just intermediates in organic synthesis; they are also valuable components in the construction of advanced functional materials. nih.govjhu.edu The unique properties of the boron atom and the synthetic versatility of arylboron compounds make them ideal for creating materials with tailored electronic, optical, and structural characteristics.

The 3-(methoxymethyl)phenyl group of this compound can be incorporated into polymeric structures, covalent organic frameworks (COFs), and hydrogels. rsc.orgacs.org The methoxymethyl group could serve as a site for post-synthetic modification or influence the material's solubility and processing characteristics.

Key areas for future exploration include:

Covalent Organic Frameworks (COFs): Using aryltrifluoroborates as building blocks to create highly ordered, porous crystalline polymers for applications in gas storage, separation, and catalysis. The introduction of arylboron units can promote charge transfer within the material, which is beneficial for photocatalytic applications. rsc.org

Boronate Ester Hydrogels: Designing dynamic hydrogels where boronate ester cross-links form reversibly. These materials are stimuli-responsive (e.g., to pH or sugars) and can be used in drug delivery, 3D cell culture, and self-healing materials. acs.org

Organic Electronics: Synthesizing conjugated polymers incorporating boron for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The ability to precisely introduce the 3-(methoxymethyl)phenyl moiety into these advanced materials opens up new possibilities for fine-tuning their properties and performance.

Biotechnological Applications and Biocatalysis for Boronate Transformations

The intersection of boron chemistry and biotechnology is a rapidly growing field with significant potential. nih.gov Boronic acids and their derivatives exhibit unique interactions with biological molecules, particularly those containing cis-diol functionalities like sugars and glycoproteins. researchgate.netacs.org This has led to their widespread use in diagnostics, bioseparation, and drug delivery.

Boronate Affinity Materials: Materials functionalized with boronic acids can reversibly bind to cis-diol-containing biomolecules. acs.orgnih.gov this compound could be converted to its corresponding boronic acid and immobilized on a solid support to create affinity materials for capturing specific glycoproteins or saccharides for analysis.

Biocatalysis: While still an emerging area, researchers are exploring the use of enzymes to catalyze reactions involving organoboron compounds. nih.gov Enzymes offer unparalleled selectivity and efficiency, operating under mild, aqueous conditions. Future research could lead to the discovery or engineering of enzymes that can perform specific transformations on this compound, such as stereoselective oxidation or amination. This would represent a powerful green chemistry approach to synthesizing complex chiral molecules. nih.gov

The biocompatibility and unique reactivity of boronates suggest that this compound and related compounds will find an expanding role in the development of biosensors, therapeutic delivery systems, and novel biocatalytic processes. researchgate.netnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Potassium hydrogen difluoride |

| 1-Naphthaleneboronic acid |

| Sodium periodate |

| Bis(pinacolato)diboron (B136004) |

| Bis(neopentyl glycolato)diboron |

| Diethylaminosulfur trifluoride |

| Trimethyl orthoacetate |

| Diethylene glycol |

| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate |

| Lithium tetrakis(pentafluorophenyl) borate (B1201080) ethyl etherate |

Q & A

Q. What are the common synthetic routes for preparing Potassium trifluoro(3-(methoxymethyl)phenyl)borate?

The synthesis typically involves SN2 displacement of potassium bromomethyltrifluoroborate with methoxide ions. For example, alkoxymethyltrifluoroborates are synthesized by reacting potassium bromomethyltrifluoroborate with alkoxides (3 equivalents) in optimized conditions. The methoxymethyl group is introduced via nucleophilic substitution, and the reaction is scaled using continuous Soxhlet extraction to overcome low solubility in organic solvents . Alternative routes may adapt methodologies for analogous aryltrifluoroborates, such as lithiation of aryl precursors followed by boronation with triisopropyl borate and quenching with KHF₂ .

Q. How is the purity and structure of this compound verified experimentally?

Characterization relies on multinuclear NMR spectroscopy :

- ¹H NMR identifies aromatic protons and methoxymethyl substituents (e.g., δ ~3.76 ppm for methoxy groups).

- ¹³C NMR confirms carbon environments (e.g., quaternary carbons adjacent to boron).

- ¹⁹F NMR detects trifluoroborate resonance (δ ~-135 ppm).

- ¹¹B NMR verifies the boron trifluoride moiety (δ ~-1.0 to 3.2 ppm). These techniques align with protocols for structurally similar trifluoroborates .

Q. What are the key challenges in purifying this compound, and how are they addressed?

The compound’s low solubility in polar solvents (e.g., acetone, acetonitrile) complicates isolation. Researchers employ continuous Soxhlet extraction to separate the product from inorganic salts. Co-evaporation with acetone under reduced pressure further removes residual solvents . For aryltrifluoroborates with similar solubility issues, filtration under inert atmospheres or recrystallization in mixed solvents (THF/water) is also effective .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions to form complex organic frameworks?

This borate serves as a nucleophilic coupling partner in Suzuki-Miyaura reactions . For example, potassium alkoxymethyltrifluoroborates cross-couple with aryl chlorides under palladium catalysis to form biaryl or alkyl-aryl hybrids. The methoxymethyl group enhances stability during transmetalation, with yields >80% reported for analogous substrates. Optimization includes using ligand-free Pd(OAc)₂ in aqueous ethanol at 60–80°C . Similar trifluoroborates also participate in palladium-catalyzed allylation of imines, expanding applications in amine synthesis .

Q. What strategies are employed to functionalize the phenyl ring of this compound under electrophilic conditions?

The borate’s aryl group undergoes nitrosation using nitrosonium tetrafluoroborate (NOBF₄) in dichloromethane at 0°C, producing nitroso derivatives in <10 minutes. For example, trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate reacts with NOBF₄ to yield 81% nitroso product . Electrophilic substitution (e.g., halogenation, sulfonation) can be achieved by stabilizing the boron trifluoride moiety under mild acidic conditions, though competing deboronation requires careful pH control.

Q. What mechanistic insights explain the reactivity of this compound in transmetalation steps during catalysis?

In palladium-catalyzed reactions, the trifluoroborate transfers its aryl group via ligand-assisted transmetalation . Studies on allyltrifluoroborates suggest that the boron atom coordinates to Pd(II), forming a transient η³-complex before reductive elimination. The methoxymethyl group stabilizes the intermediate through steric and electronic effects, reducing side reactions. Kinetic studies using ¹¹B NMR reveal rapid boron-palladium interaction, with turnover-limiting steps dependent on base strength and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.